![molecular formula C15H16O5S B14603013 Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- CAS No. 59770-87-5](/img/structure/B14603013.png)
Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- is a specialty chemical with the molecular formula C15H16O5S. It is known for its unique structure, which includes a phenylsulfonyl group attached to a dimethoxyphenol core. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- typically involves the reaction of 2,6-dimethoxyphenol with a phenylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the phenylsulfonyl group onto the phenol ring.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty polymers and as an intermediate in the synthesis of other fine chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The dimethoxyphenol core can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-dimethoxy-4-(2-propenyl)-: Similar structure but with an allyl group instead of a phenylsulfonyl group.
Phenol, 2,6-dimethoxy-: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness
Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
59770-87-5 |
|---|---|
Molecular Formula |
C15H16O5S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-(benzenesulfonylmethyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C15H16O5S/c1-19-13-8-11(9-14(20-2)15(13)16)10-21(17,18)12-6-4-3-5-7-12/h3-9,16H,10H2,1-2H3 |
InChI Key |
GDVFNUAGIXMWOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)
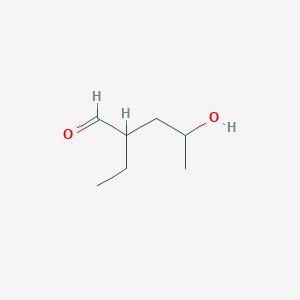
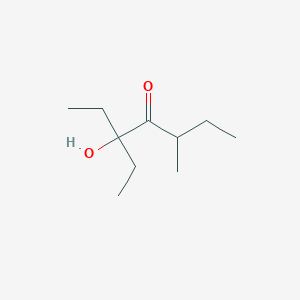
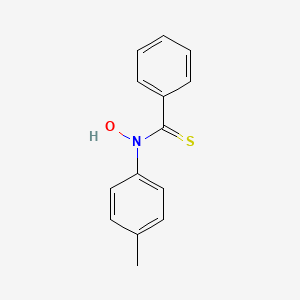
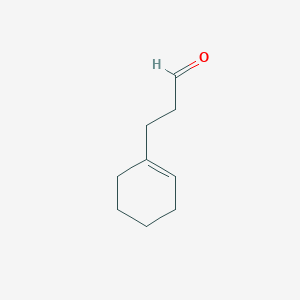
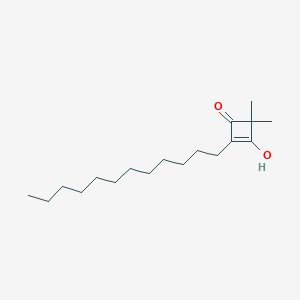
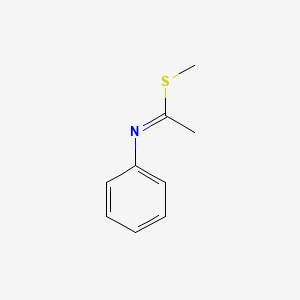
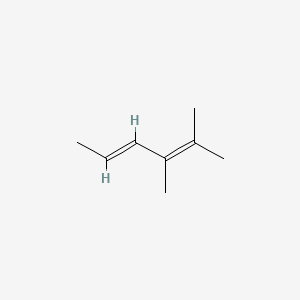
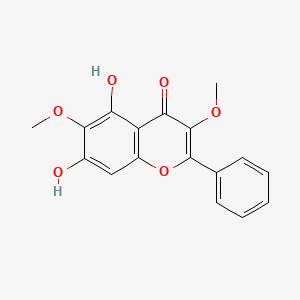
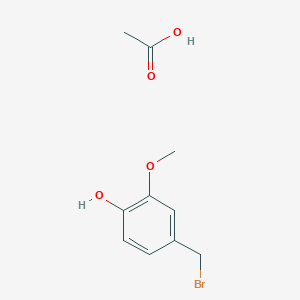
![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)
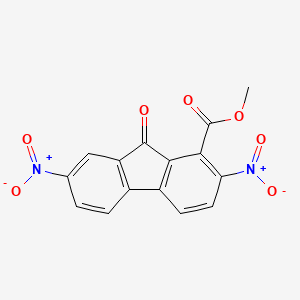
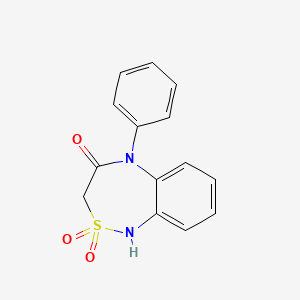
![4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)](/img/structure/B14603025.png)
